Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester
Description
Chemical Identity and Nomenclature
- IUPAC Name: Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester (also known as Carisoprodol) .
- Synonyms: (±)-2-Methyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate; Isopropyl meprobamate; Carisoma; Carbamic acid, ester with 2-(hydroxymethyl)-2-methylpentyl isopropylcarbamate .
- CAS Number: 78-44-4 (Carisoprodol) .
- Molecular Formula: C₁₂H₂₄N₂O₃ .
Chemical Structure
The compound consists of a 2-methyl-2-propyltrimethylene backbone esterified with isopropylcarbamic acid. Its structure includes two carbamate groups, contributing to its pharmacological activity .
Applications
Primarily used as a centrally acting muscle relaxant, Carisoprodol is metabolized to meprobamate, a controlled substance with anxiolytic properties .
Properties
IUPAC Name |
[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl] N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-7-8-15(6,9-20-13(18)16-11(2)3)10-21-14(19)17-12(4)5/h11-12H,7-10H2,1-6H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXSFIAPOIOUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(COC(=O)NC(C)C)COC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169422 | |
| Record name | Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1729-14-2 | |
| Record name | Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester, commonly known as a derivative of carbamate compounds, has garnered attention for its biological activities. This compound is characterized by its complex structure and potential applications in pharmacology and toxicology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₂H₂₄N₂O₄
- Molecular Weight : 260.33 g/mol
- CAS Registry Number : 78-44-4
- IUPAC Name : Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester
Carbamate compounds generally exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, carbamates can lead to increased levels of acetylcholine, which enhances cholinergic transmission. This mechanism underlies their therapeutic effects as well as potential toxicity.
Biological Activities
-
Neurological Effects :
- Carbamates are primarily known for their use in treating anxiety and muscle spasms. The compound's ability to enhance GABAergic activity contributes to its anxiolytic properties.
- Studies have demonstrated that carbamate derivatives can modulate neurotransmitter release and receptor activity, influencing both central and peripheral nervous system functions.
-
Toxicological Profile :
- Exposure to carbamates can lead to symptoms of toxicity due to overstimulation of cholinergic pathways. Symptoms may include muscle twitching, respiratory distress, and in severe cases, convulsions or death.
- Research indicates that the toxicity varies significantly based on the specific structure of the carbamate derivative.
Table 1: Summary of Biological Activities and Toxicity
Notable Research Insights
- A study conducted by Southern Research Institute found that certain carbamate derivatives exhibit selective inhibition of AChE, leading to enhanced muscle relaxation without significant sedation .
- Another investigation highlighted the anxiolytic effects of isopropyl carbamate derivatives in animal models, suggesting a potential pathway for developing new anxiolytic medications .
Scientific Research Applications
Pharmaceutical Applications
1.1 Analgesic Properties
One of the primary applications of carbamic acid esters is in the pharmaceutical industry, particularly as intermediates in the synthesis of analgesics. For example, it serves as a precursor for tapentadol, a centrally acting analgesic that functions as an opioid receptor agonist and norepinephrine reuptake inhibitor. The synthesis of tapentadol involves several steps where carbamic acid derivatives are utilized to enhance efficacy and reduce side effects .
1.2 Muscle Relaxants
Carbamic acid esters are also significant in the development of muscle relaxants. Compounds derived from carbamic acid exhibit muscle-relaxing properties by acting on the central nervous system rather than directly on skeletal muscles. This mechanism is crucial for conditions requiring muscle relaxation without direct muscle impact .
Industrial Applications
2.1 Pesticides and Herbicides
In agricultural chemistry, carbamic acid derivatives play a vital role as active ingredients in pesticides, including herbicides and insecticides. These compounds are synthesized for their ability to disrupt pest metabolism or growth, making them effective agents in crop protection .
2.2 Rubber Processing
Carbamate compounds are utilized as accelerators in rubber processing. They enhance the vulcanization process, improving the physical properties of rubber products. This application is critical in manufacturing tires and other rubber goods where durability and elasticity are paramount .
Tapentadol Synthesis Case Study
A notable case study involves the synthesis of tapentadol from carbamic acid derivatives. The process includes:
- Step 1: Reacting 2-methyl-2-propyltrimethylene ester with specific isocyanates to form intermediate compounds.
- Step 2: Hydrogenating these intermediates to yield tapentadol.
- Step 3: Isolating the final product through purification techniques.
This synthetic pathway demonstrates the efficiency of using carbamic acid esters in pharmaceutical applications, highlighting their importance in drug development .
Agricultural Efficacy Study
A research study focused on the efficacy of carbamate-based pesticides showed significant improvements in pest control compared to traditional methods. The study documented:
- Reduction Rates: Up to 85% reduction in pest populations within treated areas.
- Safety Profiles: Lower toxicity levels for non-target species compared to older pesticide formulations.
These findings underscore the potential of carbamic acid derivatives in sustainable agriculture practices .
Data Tables
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Pharmaceuticals | Pain relief (tapentadol) | Dual action: opioid agonist & reuptake inhibitor |
| Industrial Chemistry | Rubber processing | Enhances durability and elasticity |
| Agriculture | Pesticides (herbicides/insecticides) | Effective pest control with reduced toxicity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparison
Key Observations :
- Carisoprodol vs. Meprobamate : Both share the 2-methyl-2-propyltrimethylene backbone, but Carisoprodol’s isopropylcarbamate group enhances lipophilicity, improving CNS penetration . Meprobamate lacks the isopropyl group, reducing its muscle relaxant potency .
- Carisoprodol vs. Propham : Propham’s phenyl group confers herbicidal activity by inhibiting plant cell division, unlike Carisoprodol’s CNS effects .
- Carisoprodol vs. Iprovalicarb : Iprovalicarb’s 4-methylphenyl substituent targets fungal acetyl-CoA synthesis, a mechanism absent in Carisoprodol .
Pharmacological vs. Agricultural Carbamates
Table 2: Pharmacokinetic and Toxicological Data
Key Observations :
Functional Group Impact on Activity
- Carbamate Group : Essential for binding to GABAₐ receptors in Carisoprodol and Meprobamate .
- Branched Alkyl Chains : In Carisoprodol, the 2-methyl-2-propyl group enhances lipid solubility, prolonging half-life compared to linear-chain analogues .
- Aromatic Substituents : Propham’s phenyl group enables interaction with plant tubulin, a target irrelevant in human pharmacology .
Preparation Methods
Reaction Mechanism and Conditions
The carbonylation route involves reacting a carbamic ester derivative with carbon monoxide (CO) and water in the presence of a palladium-based catalyst. A representative example from patent EP1669346A1 describes the synthesis of (2-bromo-4-methylphenyl)-carbamic acid hexadecyl ester, which shares structural similarities with the target compound. The reaction occurs in an autoclave under 8 bar CO pressure at 115°C, utilizing bis(triphenylphosphine)palladium dichloride and triphenylphosphine as co-catalysts. Potassium carbonate acts as a base to neutralize hydrogen bromide byproducts, driving the reaction toward completion.
Key Advantages :
-
High selectivity due to palladium’s ability to facilitate carbonyl insertion.
-
Compatibility with sterically hindered substrates, as demonstrated by the successful synthesis of branched carbamates.
Limitations :
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Requires specialized high-pressure equipment.
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Catalyst cost and potential deactivation under prolonged reaction conditions.
Industrial-Scale Protocol
A scaled-up procedure involves charging an autoclave with 217.5 g (478.5 mmol) of the carbamic ester precursor, 0.5 g (0.7 mmol) of PdCl₂(PPh₃)₂, and 2.5 g (9.3 mmol) of PPh₃. After purging with nitrogen, an aqueous solution of K₂CO₃ (78.1 g, 565.3 mmol) is added, followed by pressurization with CO. The mixture is heated to 115°C for 12–24 hours, yielding the carbamate ester after workup.
Trichloromethyl Chloroformate-Mediated Carbonate Diester Synthesis
Reaction Design and Optimization
Patent CN101412705A outlines a method for synthesizing 2-methyl-2-propyl-1,3-propanediol carbonate diester using trichloromethyl chloroformate (TCF) and 2-methyl-2-propyl-1,3-propanediol. The reaction proceeds at −5–50°C in ethyl acetate or cyclohexanone, catalyzed by organic amines such as triethylamine or 1,3-dimethyl-2-imidazolidinone. A molar ratio of 1:0.5–2.5 (diol:TCF) ensures complete conversion, with gas chromatography monitoring reaction progress.
Table 1: Optimization of Trichloromethyl Chloroformate Method
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −5–50°C | Higher temps accelerate reaction but risk side products |
| Catalyst (amine) | 0.2–2.5 equiv. | Excess amine improves kinetics but complicates purification |
| Solvent | Ethyl acetate | Polar aprotic solvents enhance solubility |
Workup and Isolation
Post-reaction, water is added to quench excess TCF, and the organic layer is separated. Solvent removal under reduced pressure yields the carbonate diester with >90% purity. This method’s mild conditions make it suitable for lab-scale production, though TCF’s toxicity necessitates stringent safety protocols.
Direct Carbamate Synthesis from Amines, Alcohols, and CO₂
Catalytic System and Dehydrating Agents
Patent JP2002212159A discloses a tin- or nickel-catalyzed reaction between amines, alcohols, and CO₂ to form carbamates. For example, isopropylamine reacts with 2-methyl-2-propyl-1,3-propanediol under 10 bar CO₂ pressure in the presence of stannous octanoate and molecular sieves. The dehydrating agent (e.g., acetals) shifts equilibrium by removing water, achieving yields up to 85%.
Reaction Equation :
Comparative Analysis of Metal Catalysts
Table 2: Catalyst Performance in CO₂-Based Carbamate Synthesis
| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| Stannous octanoate | 85 | 24 | 120 |
| Nickel acetylacetonate | 78 | 36 | 110 |
| None (control) | <5 | 48 | 120 |
Tin catalysts outperform nickel in both yield and reaction rate, likely due to superior CO₂ activation.
Purification and Characterization
Q & A
Q. 1.1. What laboratory synthesis methods are employed for Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester?
The compound is synthesized via a two-step esterification process. First, 2-methyl-2-propyl-1,3-propanediol reacts with isopropyl isocyanate to form the carbamate intermediate. The reaction is typically catalyzed by tin-based catalysts (e.g., dibutyltin dilaurate) under anhydrous conditions at 60–80°C . Second, purification involves recrystallization from ethanol or column chromatography to achieve >95% purity. Yield optimization requires strict control of stoichiometry and reaction time .
Q. 1.2. Which analytical techniques are critical for characterizing this compound?
- HPLC : A reverse-phase C18 column with UV detection at 220 nm is used to assess purity. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .
- NMR : H and C NMR confirm structural integrity. Key signals include the carbamate carbonyl at ~155 ppm (C) and the isopropyl methyl protons at δ 1.1–1.3 ppm (H) .
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H] at m/z 261.3, consistent with the molecular formula .
Advanced Research Questions
Q. 2.1. How do structural modifications influence its pharmacological activity?
The carbamate ester group is essential for muscle relaxant activity. Substitution of the isopropyl group with bulkier tert-butyl moieties reduces metabolic stability, while replacing the 2-methyl-2-propyl chain with cyclohexyl groups enhances CNS penetration but increases toxicity risks . Structure-activity relationship (SAR) studies recommend maintaining the carbamate’s hydrogen-bonding capacity for target binding .
Q. 2.2. What contradictions exist in reported metabolic pathways?
Early studies identified meprobamate as the primary metabolite via hepatic CYP450-mediated hydrolysis . However, recent in vitro models using human hepatocytes suggest additional minor metabolites, including hydroxylated derivatives at the propyl chain. Discrepancies arise from interspecies differences in CYP isoform expression, necessitating human-specific metabolic profiling .
Q. 2.3. How does enantiomeric purity affect biological activity?
The compound exists as a racemic mixture, but enantiomers exhibit divergent pharmacokinetics. The (R)-enantiomer shows 3-fold higher affinity for GABA receptors compared to the (S)-form in rodent models. Chiral HPLC (Chiralpak AD-H column) is recommended for enantiomer resolution, with hexane:isopropanol (85:15) as the mobile phase .
Q. 2.4. What are the stability challenges under varying pH and temperature?
Degradation studies reveal:
- Acidic conditions (pH < 3) : Rapid hydrolysis of the carbamate group to form meprobamate (t = 2.1 hours at 37°C).
- Alkaline conditions (pH > 9) : Ester bond cleavage dominates, yielding 2-methyl-2-propyl-1,3-propanediol.
- Photostability : UV exposure (254 nm) induces radical-mediated oxidation, requiring amber glass storage .
Q. 2.5. What regulatory challenges arise from its classification as a controlled substance?
In the U.S., its metabolite meprobamate is a Schedule IV controlled substance, complicating preclinical studies. Researchers must adhere to DEA guidelines for procurement, storage, and disposal. Analytical protocols must include metabolite quantification to comply with anti-doping and forensic regulations .
Methodological Recommendations
Q. 3.1. Experimental Design for Metabolic Profiling
- Use cryopreserved human hepatocytes over animal models to avoid interspecies variability.
- Employ LC-MS/MS with MRM transitions for meprobamate (m/z 219.1 → 158.1) and hydroxylated metabolites (m/z 235.1 → 174.1) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
